molecular formula C6H8Cl2N2 B2990577 2-(1-Chloroethyl)pyrimidine hydrochloride CAS No. 2031258-69-0

2-(1-Chloroethyl)pyrimidine hydrochloride

Cat. No. B2990577
CAS RN: 2031258-69-0
M. Wt: 179.04
InChI Key: YQAIYSLPHNFKNZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrimidines, the class of compounds to which “2-(1-Chloroethyl)pyrimidine hydrochloride” belongs, has been extensively studied . Various methods for the synthesis of pyrimidines are described in the literature .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not detailed in the sources I found .

Scientific Research Applications

Chemical Synthesis and Drug Development

2-(1-Chloroethyl)pyrimidine hydrochloride serves as a pivotal precursor in the synthesis of complex molecules with significant antitumor, antibacterial, and antiviral activities. For instance, researchers have developed methodologies for synthesizing pyrimidine derivatives, showcasing potential in treating various forms of cancer and microbial infections. The compound's utility in creating novel pyrimidines with specific biological activities illustrates its critical role in advancing therapeutic research and drug development (E. Grivsky, S. Lee, C. W. Sigel, D. Duch, C. A. Nichol, 1980); (A. Guirado, E. Alarcón, Yesica Vicente, R. Andreu, D. Bautista, J. Gálvez, 2016).

Material Science and Corrosion Inhibition

In the realm of material science, derivatives of 2-(1-Chloroethyl)pyrimidine have been investigated for their corrosion inhibition properties, showcasing how chemical modifications can lead to applications far beyond pharmaceuticals. Compounds such as 2-mercaptopyrimidine, derived from similar chemical frameworks, have shown exceptional performance in protecting metals against corrosion, indicating the broader potential of this compound derivatives in industrial applications (Xianghong Li, S. Deng, Tong Lin, Xiao-guang Xie, G. Du, 2017).

Molecular Interactions and Structural Analysis

This compound also plays a role in the study of molecular interactions and crystal structure analysis. Its derivatives have been used to understand the structural motifs and interactions in various chemical and biological contexts, such as in the formation of diiodine complexes with amides and thioamides, offering insights into the design of new materials and molecular assemblies (Ioanna-Efpraxia Parigoridi, G. J. Corban, S. Hadjikakou, N. Hadjiliadis, N. Kourkoumelis, G. Kostakis, V. Psycharis, C. Raptopoulou, M. Kubicki, 2008).

Fluorescence and Sensing Applications

Furthermore, pyrimidine-based derivatives, structurally related to 2-(1-Chloroethyl)pyrimidine, have been explored for their utility as fluorescence sensors and imaging agents. These applications demonstrate the compound's potential in the development of diagnostic tools and its significance in bioimaging technologies, offering a pathway to non-invasive diagnostic methods and therapeutic monitoring (Zhong-long Wang, Jinlai Yang, Yiqin Yang, H. Fang, Xu Xu, Rui Jian, Fan Su, Haijun Xu, Shifa Wang, 2017).

properties

IUPAC Name

2-(1-chloroethyl)pyrimidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2.ClH/c1-5(7)6-8-3-2-4-9-6;/h2-5H,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQAIYSLPHNFKNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=CC=N1)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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